7,9-Diiodo-2-[(4-methylphenyl)sulfonyl]-4-nitro-1,2-dihydro[1]benzoxepino[4,3,2-cd]indole
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Overview
Description
7,9-Diiodo-2-[(4-methylphenyl)sulfonyl]-4-nitro-1,2-dihydro1benzoxepino[4,3,2-cd]indole is a complex organic compound that belongs to the class of indole derivatives.
Preparation Methods
The synthesis of 7,9-Diiodo-2-[(4-methylphenyl)sulfonyl]-4-nitro-1,2-dihydro1benzoxepino[4,3,2-cd]indole involves multiple steps, typically starting with the preparation of the indole core. One common method is the Fischer indolisation, which involves the reaction of aryl hydrazines with ketones under acidic conditions Industrial production methods may involve the use of microwave irradiation to accelerate the reaction rates and improve yields .
Chemical Reactions Analysis
7,9-Diiodo-2-[(4-methylphenyl)sulfonyl]-4-nitro-1,2-dihydro1benzoxepino[4,3,2-cd]indole undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The iodo groups can be substituted with other functional groups using reagents like Grignard reagents or organolithium compounds. Common reagents and conditions used in these reactions include strong acids, bases, and transition metal catalysts.
Scientific Research Applications
7,9-Diiodo-2-[(4-methylphenyl)sulfonyl]-4-nitro-1,2-dihydro1benzoxepino[4,3,2-cd]indole has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Mechanism of Action
The mechanism of action of 7,9-Diiodo-2-[(4-methylphenyl)sulfonyl]-4-nitro-1,2-dihydro1benzoxepino[4,3,2-cd]indole involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or microbial growth . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar compounds to 7,9-Diiodo-2-[(4-methylphenyl)sulfonyl]-4-nitro-1,2-dihydro1benzoxepino[4,3,2-cd]indole include other indole derivatives with sulfonyl, nitro, and iodo groups. Some examples are:
2-(4-methylsulfonylphenyl) indole derivatives: These compounds have shown antimicrobial and anti-inflammatory activities.
Indole-3-acetic acid: A plant hormone with diverse biological applications.
1-[(4-Methylphenyl)sulfonyl]-2,3-dihydro-4(1H)-quinolinone: Another sulfonyl-containing compound with potential biological activities. The uniqueness of 7,9-Diiodo-2-[(4-methylphenyl)sulfonyl]-4-nitro-1,2-dihydrobenzoxepino[4,3,2-cd]indole lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C22H14I2N2O5S |
---|---|
Molecular Weight |
672.2 g/mol |
IUPAC Name |
4,6-diiodo-12-(4-methylphenyl)sulfonyl-15-nitro-2-oxa-12-azatetracyclo[8.6.1.03,8.013,17]heptadeca-1(16),3(8),4,6,9,13(17),14-heptaene |
InChI |
InChI=1S/C22H14I2N2O5S/c1-12-2-4-17(5-3-12)32(29,30)25-11-14-6-13-7-15(23)8-18(24)22(13)31-20-10-16(26(27)28)9-19(25)21(14)20/h2-10H,11H2,1H3 |
InChI Key |
ZIKJIYAPHPGCSO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CC3=CC4=C(C(=CC(=C4)I)I)OC5=CC(=CC2=C35)[N+](=O)[O-] |
Origin of Product |
United States |
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